
N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one . The synthesis process is characterized by NMR spectroscopy and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .科学的研究の応用
Analgesic Research
This compound has been used in the synthesis of new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . The goal of this research is to develop compounds with reduced side effects but which remain potent analgesics .
Crystallographic Studies
The compound has been used in crystallographic studies. It crystallizes with four crystallographically unique molecules in the asymmetric unit . Each molecule has a very similar conformation but there is no evidence of pseudo-symmetry .
Hypoxia-Inducible Factor 1 (HIF-1) Pathways
Benzamide derivatives of the compound have been used as activators of hypoxia-inducible factor 1 pathways . Preliminary in vitro studies indicated that these compounds show significant inhibitory bioactivity in HepG2 cells .
Treatment of Neuropathic Pain
The compound has been used in the synthesis of novel compounds for the treatment of neuropathic pain . The aim is to synthesize a range of new analgesics derived from Fentanyl .
Bioactivity Studies
The compound has been used in bioactivity studies. It has been used in the synthesis of a series of novel benzamide derivatives . These compounds show significant inhibitory bioactivity in HepG2 cells .
Apoptosis Induction
Compounds derived from “N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide” have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
作用機序
The mode of action of such compounds typically involves binding to their target receptor, which can either activate or inhibit the receptor’s function, leading to various downstream effects. The specific biochemical pathways affected would depend on the identity of the target receptor and its role in cellular signaling .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as the compound’s chemical structure and the characteristics of the biological environment. For instance, properties like solubility and stability can influence a compound’s absorption and distribution, while factors like enzyme activity can affect its metabolism and excretion .
The compound’s action can result in various molecular and cellular effects, depending on the specific biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular function .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability .
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHOYXRGGNSFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

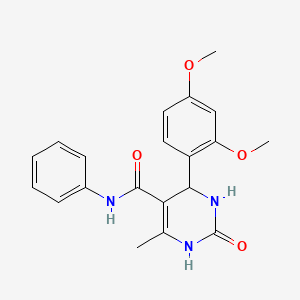
![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611986.png)
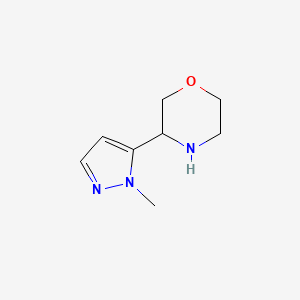
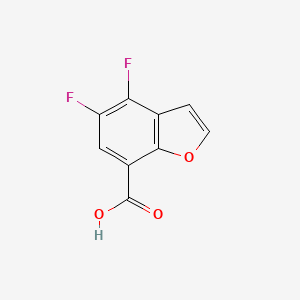
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)
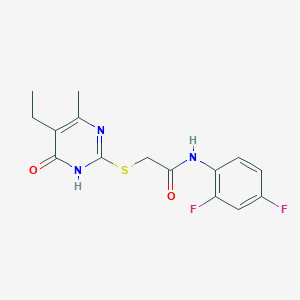
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide](/img/structure/B2611996.png)
![3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B2611997.png)
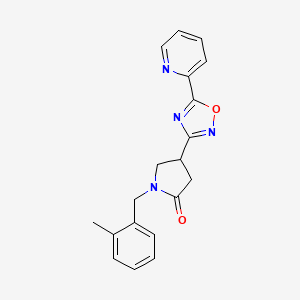
![8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2611999.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2612000.png)
